molecular formula C19H22FN3O3S B2920104 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-43-7

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No. B2920104
CAS RN: 1705483-43-7
M. Wt: 391.46
InChI Key: KVMKJPWSBJDPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C19H22FN3O3S and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research involving structurally related compounds has shown promising antimicrobial activity. For example, novel Schiff bases and pyrazole derivatives have been synthesized and exhibited significant antimicrobial properties. These compounds were assessed for their in vitro antimicrobial activity, with some showing excellent activity compared to other derivatives (Puthran et al., 2019), (Bhadraiah et al., 2020).

Anti-Inflammatory and Antiviral Properties

Compounds containing the pyrazole moiety have been studied for their potential anti-inflammatory and antiviral properties. Diarylpyrazoles containing a phenylsulphone moiety have shown significant anti-inflammatory activity, with certain derivatives comparing favorably to reference drugs in terms of activity and gastrointestinal profile (Nassar et al., 2011). Additionally, certain pyrazole derivatives have demonstrated antiviral activities, underscoring the therapeutic potential of these compounds in treating viral infections (Attaby et al., 2006).

Molecular Docking and Bioactivity Studies

Molecular docking studies on compounds with similar structures have indicated potential bioactivity against various targets. For instance, one study focused on the molecular structure and potential inhibitory activity against tripeptide peptidase II (TPII), suggesting a role as anti-neoplastic agents (Mary et al., 2015). Such studies provide a foundation for understanding the bioactivity of related compounds, including "2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone".

Synthetic Methodologies

Research has also focused on the synthesis of pyrazole and related derivatives, with methodologies involving Schiff base formation, cyclization reactions, and the use of fluorophenyl groups. These synthetic routes offer insights into constructing complex molecules with potential biological activity, highlighting the versatility and utility of these chemical frameworks (Almansa et al., 2008).

properties

IUPAC Name

2-[4-(4-fluorophenyl)pyrazol-1-yl]-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c1-27(25,26)18-8-16-6-7-17(9-18)23(16)19(24)12-22-11-14(10-21-22)13-2-4-15(20)5-3-13/h2-5,10-11,16-18H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMKJPWSBJDPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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